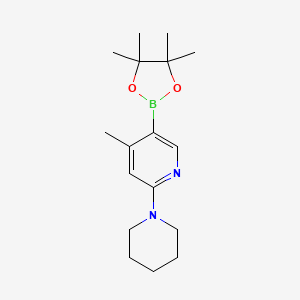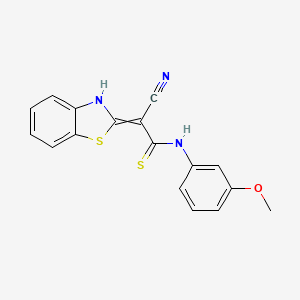
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is a complex organic compound that features a benzothiazole ring, a mercapto group, and a methoxy-phenylamino group attached to an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Attachment of Methoxy-Phenylamino Group: This step involves the coupling of a methoxy-substituted aniline derivative with the intermediate compound, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of Acrylonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring and the methoxy-phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that favor substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfoxides, and sulfones.
Reduction Products: Primary amines, secondary amines, and other reduced derivatives.
Substitution Products: Various substituted benzothiazole derivatives and methoxy-phenylamino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Researchers may study its activity against various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers, coatings, and electronic components. Its unique chemical properties can enhance the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of 2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular signaling pathways, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzothiazol-2-yl-3-mercapto-3-(4-methoxy-phenylamino)-acrylonitrile: Similar structure with a different position of the methoxy group.
2-Benzothiazol-2-yl-3-mercapto-3-(3-chloro-phenylamino)-acrylonitrile: Similar structure with a chloro group instead of a methoxy group.
2-Benzothiazol-2-yl-3-mercapto-3-(3-methyl-phenylamino)-acrylonitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2-Benzothiazol-2-yl-3-mercapto-3-(3-methoxy-phenylamino)-acrylonitrile is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy-phenylamino group, in particular, may confer specific interactions with biological targets that are not observed with other similar compounds.
Propriétés
Formule moléculaire |
C17H13N3OS2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3-methoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C17H13N3OS2/c1-21-12-6-4-5-11(9-12)19-16(22)13(10-18)17-20-14-7-2-3-8-15(14)23-17/h2-9,20H,1H3,(H,19,22) |
Clé InChI |
GOJRGLJEVMOSPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)
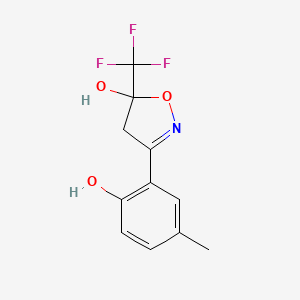
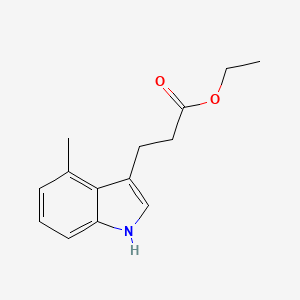
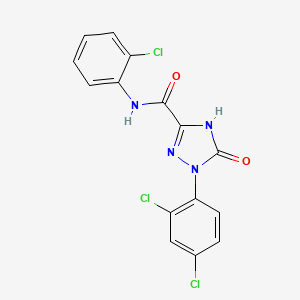
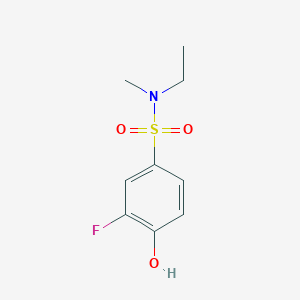
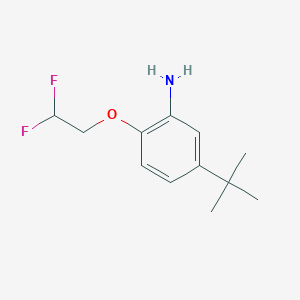
![2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid](/img/structure/B15340303.png)
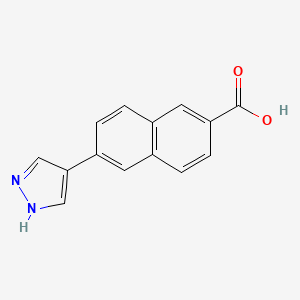
![methyl (1S,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B15340307.png)
![[Dimethylamino-(1-oxidopyridin-1-ium-2-yl)sulfanylmethylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B15340312.png)
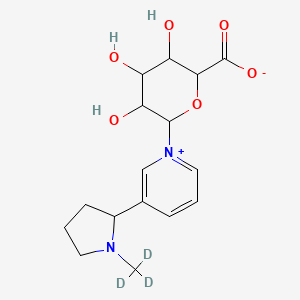
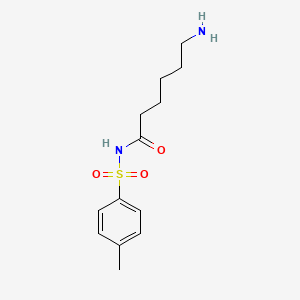
![2-(5-(3,4-Dimethoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B15340325.png)
